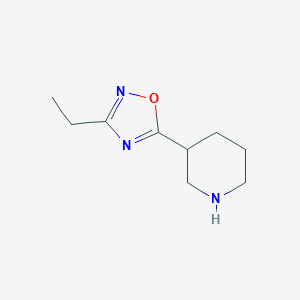

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine” is a chemical compound with the empirical formula C9H15N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which are part of the structure of the compound , has been a focus of attention for a long time . The commonly used synthetic route for 1,2,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis

The molecular weight of “3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine” is 181.23 . The structure of this compound includes a piperidine ring attached to an ethyl-substituted 1,2,4-oxadiazol ring .Applications De Recherche Scientifique

Anti-Infective Agents

The 1,2,4-oxadiazole moiety, which is present in “3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine”, has been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The chemical intuitions provided in these studies can be used to design new chemical entities with potential anti-infective activity .

Drug Discovery

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . These structures have gained momentum due to their versatility in the arsenal of drug discovery .

Anti-Tuberculosis Agents

The world has been affected from deadly infectious diseases including tuberculosis . The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .

Anti-Malarial Agents

Malaria is another deadly infectious disease that has affected most parts of the world . The development of new chemical entities to act against the causative agent of malaria, Plasmodium falciparum, is of utmost importance .

Anti-Chagas Disease Agents

Chagas disease or American trypanosomiasis is caused by Trypanosoma cruzi . The development of new chemical entities to act against this microorganism is also of great importance .

Anti-Coronavirus Agents

The recent severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) has affected most parts of the world . The development of new chemical entities to act against this virus is of utmost importance .

Propriétés

IUPAC Name |

3-ethyl-5-piperidin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIODYOSZOJCLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601012 |

Source

|

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine | |

CAS RN |

139269-06-0 |

Source

|

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.